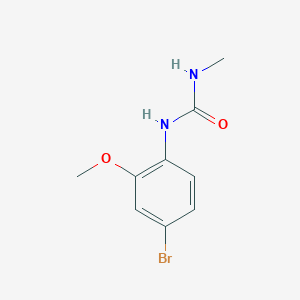
1-(4-Bromo-2-methoxyphenyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methoxyphenyl)-3-methylurea is an organic compound that features a bromine atom, a methoxy group, and a urea moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methoxyphenyl)-3-methylurea typically involves the reaction of 4-bromo-2-methoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-bromo-2-methoxyaniline and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include additional steps for purification and quality control to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-methoxyphenyl)-3-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with higher oxidation states, such as nitro derivatives.
Reduction: Products with reduced functional groups, such as amines.
Applications De Recherche Scientifique
1-(4-Bromo-2-methoxyphenyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)-3-methylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-methoxyphenyl)-3-methylurea can be compared with other similar compounds, such as:
1-(4-Bromo-2-methoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a urea moiety.
4-Bromo-2-methoxyphenol: Lacks the urea and methyl groups, but shares the bromine and methoxy substituents.
2-Bromo-4’-methoxyacetophenone: Contains a bromine and methoxy group but differs in the position and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
1-(4-bromo-2-methoxyphenyl)-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O2/c1-11-9(13)12-7-4-3-6(10)5-8(7)14-2/h3-5H,1-2H3,(H2,11,12,13) |
Clé InChI |
RHGZBCYNOJAEGA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=C(C=C(C=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



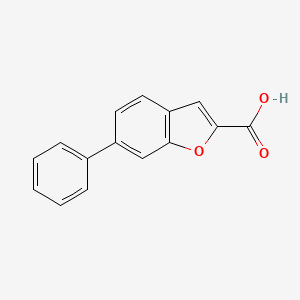
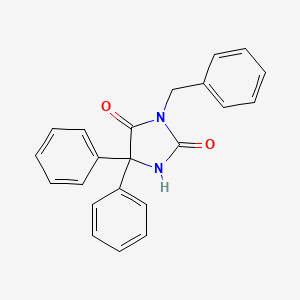
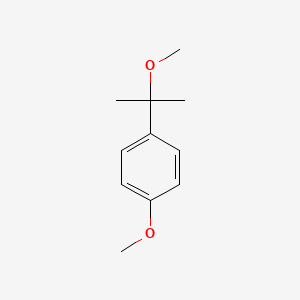

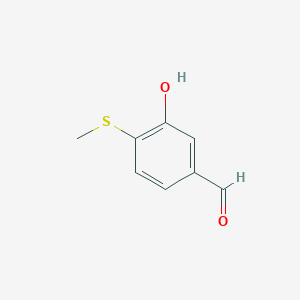
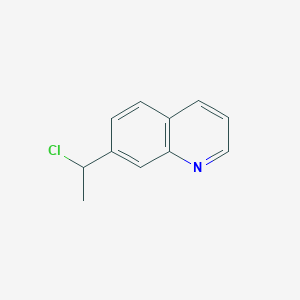

![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
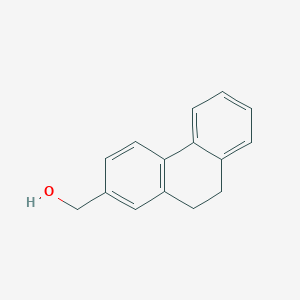
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

